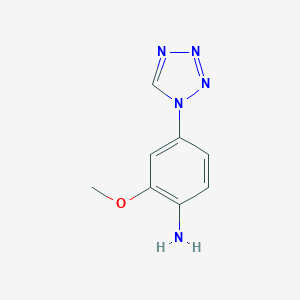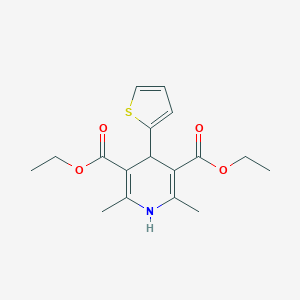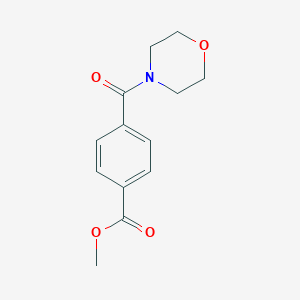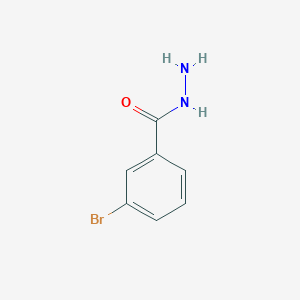![molecular formula C12H12O5 B182558 3-(苯并[d][1,3]二氧杂环戊烯-5-基)-3-氧代丙酸乙酯 CAS No. 81581-27-3](/img/structure/B182558.png)
3-(苯并[d][1,3]二氧杂环戊烯-5-基)-3-氧代丙酸乙酯
描述
Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate is an organic compound that features a benzo[d][1,3]dioxole moiety
科学研究应用
Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用机制
Mode of Action:
The mode of action refers to the functional or anatomical changes at a cellular level induced by exposure to a substance. In the case of Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate, it likely interacts with specific cellular components, leading to downstream effects. These interactions could involve enzymatic inhibition, receptor modulation, or interference with metabolic pathways .
生化分析
Biochemical Properties
Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate plays a crucial role in biochemical reactions due to its interaction with specific enzymes, proteins, and other biomolecules. This compound is known to interact with cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2 . These interactions are significant because COX enzymes are involved in the biosynthesis of prostaglandins, which are important mediators of inflammation and pain. The compound’s ability to inhibit COX enzymes suggests its potential as an anti-inflammatory agent. Additionally, Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate has been shown to interact with various cancer cell lines, indicating its potential as an anticancer agent .
Cellular Effects
Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis and cause cell cycle arrest at the S phase . These effects are crucial for its potential use as an anticancer agent. Furthermore, the compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate involves several key interactions at the molecular level. This compound binds to COX enzymes, inhibiting their activity and reducing the production of prostaglandins . Additionally, it interacts with tubulin, a protein involved in microtubule formation, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest . These interactions highlight the compound’s potential as both an anti-inflammatory and anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies Long-term exposure to the compound has been observed to maintain its efficacy in inducing apoptosis and cell cycle arrest in cancer cells .
Dosage Effects in Animal Models
The effects of Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate vary with different dosages in animal models. Studies have shown that lower doses of the compound can effectively inhibit COX enzymes and reduce inflammation without causing significant adverse effects . Higher doses may lead to toxicity and adverse effects, such as liver damage and gastrointestinal issues . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into various metabolites . These metabolites can then be excreted from the body or further processed by other metabolic pathways. The compound’s effects on metabolic flux and metabolite levels are still being studied to understand its full impact on cellular metabolism .
Transport and Distribution
The transport and distribution of Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . These interactions affect the compound’s localization and accumulation within cells, influencing its overall efficacy and potential side effects .
Subcellular Localization
Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate exhibits specific subcellular localization, which is essential for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various cellular components . Additionally, it may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its activity and function . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate typically involves the esterification of 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3-(benzo[d][1,3]dioxol-4-yl)-3-oxopropanoate: Similar structure but with the benzo[d][1,3]dioxole moiety attached at a different position.
Uniqueness
Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing specialized applications in various fields .
属性
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-2-15-12(14)6-9(13)8-3-4-10-11(5-8)17-7-16-10/h3-5H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSBCTHYWAADNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373430 | |
| Record name | Ethyl 3-(2H-1,3-benzodioxol-5-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81581-27-3 | |
| Record name | Ethyl 3-(2H-1,3-benzodioxol-5-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B182482.png)


![Ethyl 2-[(4-methoxyphenyl)amino]acetate](/img/structure/B182486.png)





![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)


